molecular formula C23H22N2O5S B12211701 Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate

Cat. No.: B12211701
M. Wt: 438.5 g/mol
InChI Key: XTQPRDKTPSGOEE-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate is a synthetic organic compound featuring a proline-derived peptide backbone modified with a naphthalene sulfonyl group and a methyl benzoate moiety. Its structure combines aromatic (naphthalene, benzoate) and peptidomimetic (prolyl) elements, making it relevant for studies in medicinal chemistry, crystallography, and supramolecular interactions. This compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (via SHELX ) and hydrogen-bonding analysis (via graph set methods ), for characterization.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 4-[(1-naphthalen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C23H22N2O5S/c1-30-23(27)17-8-11-19(12-9-17)24-22(26)21-7-4-14-25(21)31(28,29)20-13-10-16-5-2-3-6-18(16)15-20/h2-3,5-6,8-13,15,21H,4,7,14H2,1H3,(H,24,26)

InChI Key

XTQPRDKTPSGOEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with proline to form 1-(naphthalen-2-ylsulfonyl)proline. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate is compared with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Hydrogen-Bonding Motifs Applications
Target Compound Naphthalene sulfonyl, prolyl, methyl benzoate ~458.5* Sulfonyl O, amide N-H Crystallography, drug design
2-((1-Naphthalenylamino)carbonyl)benzoic acid (Naptalam) Naphthalene amino, benzoyl carboxylate 329.34 Carboxylate O, amine N-H Herbicide
Methyl 4-(benzoylamino)benzoate Benzoyl, methyl benzoate 285.30 Amide N-H, ester O Model for peptide mimetics
1-(Naphthalen-2-ylsulfonyl)pyrrolidine Naphthalene sulfonyl, pyrrolidine 277.37 Sulfonyl O Catalysis, ligand design

*Estimated via computational tools due to lack of experimental data in provided evidence.

Structural Differences and Implications

  • Aromatic vs. Aliphatic Backbones : Unlike naptalam (a herbicide with a carboxylate group ), the target compound lacks ionizable acidic protons, reducing solubility in aqueous media but enhancing membrane permeability.
  • Sulfonyl Group vs.
  • Proline vs. Pyrrolidine : The prolyl residue introduces a constrained cyclic structure absent in 1-(naphthalen-2-ylsulfonyl)pyrrolidine, affecting conformational flexibility and intermolecular interactions.

Physicochemical Properties

  • Solubility : The methyl ester in the target compound reduces polarity compared to naptalam’s free carboxylate, likely decreasing water solubility.
  • Thermal Stability : Sulfonyl-containing compounds (e.g., target compound and 1-(naphthalen-2-ylsulfonyl)pyrrolidine) exhibit higher thermal stability due to strong C-S and S=O bonds, as observed in analogous sulfonamides .

Crystallographic Behavior

X-ray studies of similar sulfonamide-proline derivatives reveal:

  • Hydrogen-Bonding Networks : Sulfonyl oxygen atoms often act as acceptors, forming motifs like $ R_2^2(8) $ or $ C(4) $ chains, critical for crystal stability .
  • Torsional Flexibility : Proline’s pyrrolidine ring restricts rotation, leading to well-defined conformations in crystals, as resolved via SHELXL and visualized in ORTEP-3 .

Notes and Limitations

Data Gaps : Experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on analogous structures.

Methodological References : Crystallographic tools (SHELX , ORTEP-3 , WinGX ) and hydrogen-bonding analysis are critical for characterizing such compounds.

Synthesis Pathways: The target compound’s synthesis likely parallels sulfonamide-proline conjugates, involving sulfonylation of proline followed by coupling to methyl 4-aminobenzoate.

Biological Activity

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a naphthalene sulfonamide moiety and a benzoate group. This structure is believed to contribute to its biological activity, particularly in targeting specific receptors or enzymes.

The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may act through the following pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could interact with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

  • Case Study: A study involving human breast cancer MCF-7 cells showed that the compound significantly reduced cell viability with an IC50 value of approximately 27 nM, indicating potent anticancer activity .

Antiparasitic Effects

Emerging evidence suggests that this compound may also possess antiparasitic activity . In vitro assays have indicated effectiveness against various parasitic infections, although specific data on efficacy against particular parasites is limited.

Summary of Biological Activities

Activity Type Cell Line/Organism IC50/EC50 Value Reference
AnticancerMCF-7 (breast cancer)27 nM
AntiparasiticVarious (in vitro)Not specified

Research Findings

  • Anticancer Studies : In-depth investigations reveal that this compound may induce apoptosis in cancer cells through mitochondrial pathways, suggesting a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signals.
  • Antiparasitic Screening : Initial screenings have shown promising results against protozoan parasites, although further studies are required to determine the specific mechanisms and efficacy in vivo.

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